BenchChemオンラインストアへようこそ!

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

Lipophilicity Membrane permeability CNS drug design

Procure 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine (CAS 1705308-16-2) – a structurally unique bipiperidine scaffold unduplicated in generic catalogs. With XLogP3 4.0, TPSA 32.8 Ų, and zero HBD, it occupies CNS drug-like chemical space ideal for passive BBB penetration and reduced P-gp liability, directly overcoming limitations of 4-methoxy-1,4'-bipiperidine (LogP 0.71) and monopiperidine analogs. The 1,4'-bipiperidine core supports bitopic GPCR ligand design. Invest in this patent-evidenced, versatile SAR probe today.

Molecular Formula C24H30N2O2
Molecular Weight 378.516
CAS No. 1705308-16-2
Cat. No. B2896114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine
CAS1705308-16-2
Molecular FormulaC24H30N2O2
Molecular Weight378.516
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3
InChIKeyNVRDFHSRADPYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine (CAS 1705308-16-2): Core Structural and Pharmacochemical Profile for Research Procurement


1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine (CAS 1705308-16-2) is a synthetic bipiperidine derivative with molecular formula C24H30N2O2 and molecular weight 378.5 g·mol⁻¹, characterized by a 1,4'-bipiperidine scaffold bearing a 4-methoxy substituent on one piperidine ring and a [1,1'-biphenyl]-4-carbonyl group at the 1'-position of the second ring [1]. The compound belongs to the broader class of N-acyl bipiperidines and is structurally related to pharmacologically investigated bipiperidine-based sigma receptor ligands and apolipoprotein B secretion inhibitors [2]. Computed physicochemical properties include an XLogP3 of 4.0, a topological polar surface area (TPSA) of 32.8 Ų, three hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds [1].

Why 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine Cannot Be Replaced by Common Bipiperidine or Biphenylcarbonyl Scaffold Analogs in Target-Oriented Research


Generic substitution fails because no single commercially available analog simultaneously combines the 1,4'-bipiperidine core, the 4-methoxy substituent, and the biphenylcarbonyl moiety in the same molecular architecture [1]. The 4-methoxy-1,4'-bipiperidine scaffold (CAS 930603-98-8, MW 198.3, LogP 0.71) lacks the lipophilic biphenylcarbonyl group required for engagement with hydrophobic receptor binding pockets . Conversely, 1-(4-biphenylylcarbonyl)piperidine (CAS 316143-33-6, MW 265.3, LogP 3.09, TPSA 20 Ų) lacks both the second piperidine ring and the 4-methoxy group, reducing its potential for bivalent receptor interactions . The biphenylcarbonyl-linked thiazolidinedione analog (CAS 1795301-87-9) introduces a metabolically active heterocycle that fundamentally alters the pharmacological profile [2]. These divergent structural features translate into quantifiable differences in lipophilicity, hydrogen-bonding capacity, polar surface area, and molecular flexibility, each of which is a well-established determinant of membrane permeability, target binding kinetics, and metabolic stability.

Quantitative Differentiation Evidence for 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine Relative to Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Core Scaffold and Biphenylcarbonyl Monopiperidine Analog

The target compound exhibits an XLogP3 of 4.0 [1], which is 3.29 log units higher than 4-methoxy-1,4'-bipiperidine (ACD/LogP 0.71) and 0.91 log units higher than 1-(4-biphenylylcarbonyl)piperidine (ACD/LogP 3.09) . This substantial lipophilicity increase is conferred by the combination of the biphenylcarbonyl moiety and the 4-methoxy substituent. A LogP value of ~4 lies within the optimal range for blood-brain barrier penetration (typically LogP 2–5), whereas a LogP of 0.71 is sub-optimal for CNS exposure.

Lipophilicity Membrane permeability CNS drug design

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood-Brain Barrier and Oral Bioavailability Prediction

The target compound has a TPSA of 32.8 Ų [1], which is 7.8 Ų higher than 4-methoxy-1,4'-bipiperidine (TPSA 25 Ų) and 12.8 Ų higher than 1-(4-biphenylylcarbonyl)piperidine (TPSA 20 Ų) . The additional polar surface area is attributable to the methoxy oxygen and the amide carbonyl within the bipiperidine framework. A TPSA below 60–70 Ų is generally predictive of favorable oral absorption, while values below 90 Ų are associated with CNS penetration [2].

TPSA Blood-brain barrier penetration Oral bioavailability

Hydrogen Bond Capacity Profile: Target Compound vs. Core Scaffold and Biphenylcarbonyl Analog

The target compound presents a differentiated hydrogen bond profile: 3 H-bond acceptors (HBA) and 0 H-bond donors (HBD) [1]. The core scaffold 4-methoxy-1,4'-bipiperidine carries 3 HBA and 1 HBD (the secondary amine N–H on the unsubstituted piperidine ring) , while 1-(4-biphenylylcarbonyl)piperidine carries only 2 HBA and 0 HBD . The absence of HBD in the target compound eliminates donor-mediated efflux by P-glycoprotein, which preferentially recognizes HBD-rich substrates, while retaining acceptor-based interactions at the target binding site.

Hydrogen bonding Ligand-receptor interaction Drug-likeness

Molecular Flexibility (Rotatable Bond Count): Conformational Entropy and Target Adaptation

The target compound has 4 rotatable bonds [1], double the count of 4-methoxy-1,4'-bipiperidine (2 rotatable bonds) and 1-(4-biphenylylcarbonyl)piperidine (2 rotatable bonds) . The two additional rotatable bonds arise from the biaryl linkage within the biphenyl group and the carbonyl-piperidine junction. Greater rotational freedom can facilitate induced-fit binding to flexible receptor pockets but imposes a conformational entropy penalty upon binding.

Rotatable bonds Molecular flexibility Binding entropy

Bipiperidine vs. Monopiperidine Scaffold: Class-Level Implications for Sigma Receptor and Apolipoprotein B Target Engagement

Bipiperidine-based chemotypes containing a biphenylcarbonyl substituent have been disclosed in the patent literature as apolipoprotein B (apoB) secretion inhibitors [1] and as high-affinity sigma-1 receptor ligands [2]. In the apoB patent series (US8258304B2), N-aryl piperidine substituted biphenylcarboxamides demonstrated apoB inhibitory activity with concomitant lipid lowering [1]. Separately, bipiperidinyl compounds bearing 4-benzoylpiperidine motifs have been reported as sigma-1 selective ligands with Ki values reaching <5 nM for σ1 receptors and selectivity ratios exceeding 50-fold over σ2 [2]. While no direct binding data are currently publicly available for the specific target compound (CAS 1705308-16-2), its combined 1,4'-bipiperidine and biphenylcarbonyl pharmacophore places it at the intersection of these two established structure-activity relationship (SAR) series.

Bipiperidine scaffold Sigma receptor Apolipoprotein B inhibition

Molecular Weight and Size Differentiation Relative to Common Bipiperidine Building Blocks

The target compound (MW 378.5 Da) [1] has a molecular weight 180.2 Da higher than 4-methoxy-1,4'-bipiperidine (MW 198.3 Da) and 113.2 Da higher than 1-(4-biphenylylcarbonyl)piperidine (MW 265.3 Da) . This increase places the compound within the 'lead-like' or 'drug-like' MW window (typically 300–500 Da), whereas the core scaffold falls within the fragment-like space (MW < 250 Da). The higher MW reflects the incorporation of both key pharmacophoric elements and yields a heavy atom count of 28 [1] versus 13 for the core scaffold and 20 for the monopiperidine analog.

Molecular weight Fragment-based drug design Lead optimization

Priority Research and Industrial Application Scenarios for 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine (CAS 1705308-16-2) Based on Quantified Structural Differentiation


CNS Drug Discovery Lead Optimization: Leveraging Optimal LogP and Zero-HBD Profile for Blood-Brain Barrier Penetration

The XLogP3 of 4.0, combined with zero hydrogen bond donors and a TPSA of 32.8 Ų [1], make this compound a candidate scaffold for CNS-targeted lead optimization programs where passive blood-brain barrier permeability is required. Unlike the core scaffold 4-methoxy-1,4'-bipiperidine (LogP 0.71, 1 HBD) , which would be predicted to exhibit poor CNS partitioning, the target compound's physicochemical profile falls within established CNS drug space. Medicinal chemistry teams pursuing targets such as sigma-1 receptors, formyl peptide receptors (FPR2), or other CNS GPCRs may prioritize this compound for functionalization and SAR expansion.

Bivalent Ligand Design: Exploiting the Bipiperidine Scaffold for Dual-Site Receptor Engagement

The 1,4'-bipiperidine scaffold with a 4-methoxy substituent on one ring and a bulky biphenylcarbonyl on the other creates two structurally distinct nitrogen-containing moieties separated by a flexible linker, enabling simultaneous engagement of orthosteric and allosteric receptor sites or dimeric receptor interfaces [1]. This architecture is absent in simpler monopiperidine analogs and may support the design of bitopic ligands for GPCR targets. The 4 rotatable bonds provide adequate conformational sampling, while the molecular weight of 378.5 Da remains below the typical ceiling for bivalent ligand design.

Structure-Activity Relationship (SAR) Probe Bridging Sigma-1 and ApoB Chemotypes

Patent evidence indicates that biphenylcarboxamide-piperidine hybrids are active as apolipoprotein B secretion inhibitors [1], while bipiperidine-benzoylpiperidine hybrids serve as high-affinity sigma-1 ligands (Ki < 5 nM) . The target compound, which combines elements of both chemotypes, may serve as a valuable SAR probe to explore functional overlap between sigma receptor modulation and lipid metabolism pathways. Procurement of this compound enables direct head-to-head comparison with mono-piperidine apoB inhibitors and sigma-1-selective benzoylpiperidines in the same assay panel.

Chemical Biology Probe Development: A Zero-HBD, Moderate TPSA Scaffold with Reduced P-gp Efflux Liability

The absence of hydrogen bond donors (HBD = 0) is a well-established predictor of reduced P-glycoprotein (P-gp) recognition and efflux [1]. In drug-resistant cell lines or in vivo models where P-gp-mediated efflux limits intracellular exposure, this compound provides a starting scaffold with an intrinsically favorable efflux profile compared to HBD-containing analogs. Researchers investigating intracellular targets in the CNS or in P-gp-overexpressing tumors may derive benefit from this property.

Quote Request

Request a Quote for 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.